Diisopropylcarbamoyl chloride
Description
Overview of Carbamoyl (B1232498) Chlorides in Organic Synthesis
Carbamoyl chlorides are a class of organic compounds characterized by the functional group R₂NC(O)Cl. They are acyl chlorides derived from carbamic acids.
The synthesis of carbamoyl chlorides dates back to the 19th century. Initially, their preparation involved the reaction of an amine with phosgene (B1210022). wikipedia.org This method, while effective, requires the handling of highly toxic phosgene. yorku.ca Over the years, safer and more efficient methods have been developed, such as the use of triphosgene (B27547), a solid, crystalline substitute for phosgene. scielo.brscielo.br
The applications of carbamoyl chlorides in synthesis have evolved significantly. Initially used in the production of pesticides like carbofuran (B1668357) and aldicarb, their role has expanded into various domains of organic chemistry. wikipedia.org They have become instrumental in the synthesis of pharmaceuticals and natural products. rsc.orgresearchgate.net The development of transition-metal-catalyzed reactions over the last two decades has further broadened their utility, allowing for the construction of complex amide-functionalized frameworks. rsc.orgresearchgate.net
Carbamoyl chlorides can be broadly classified based on the nature of the substituents on the nitrogen atom. nih.govresearchgate.net
Primary carbamoyl chloride (H₂NCOCl): The parent compound, which is unstable. wikipedia.org
N-substituted carbamoyl chlorides (RNHCOCl): These can be prepared by the reaction of isocyanates with hydrogen chloride. wikipedia.orgresearchgate.net
N,N-disubstituted carbamoyl chlorides (R₂NCOCl): This is the most common and stable class, with diisopropylcarbamoyl chloride being a prime example. The substituents (R) can be alkyl, aryl, or part of a heterocyclic ring. nih.govresearchgate.net
The structural diversity within this class is vast, allowing for fine-tuning of reactivity and physical properties. This diversity is crucial for their wide range of applications in organic synthesis. For instance, the steric hindrance provided by the isopropyl groups in this compound influences its reactivity. nih.gov
Significance of this compound as a Research Reagent
This compound, with the chemical formula [(CH₃)₂CH]₂NCOCl, holds a specific place in academic research due to its distinct properties and applications. sigmaaldrich.com
The reactivity of this compound is influenced by the two bulky isopropyl groups attached to the nitrogen atom. These groups provide significant steric hindrance around the carbonyl group, which can lead to high selectivity in its reactions. For example, in solvolysis reactions, the steric bulk has been observed to affect the reaction mechanism and rate. nih.gov It participates in a variety of transformations, including:
Formation of carbamates: It reacts with alcohols and phenols to form stable carbamate (B1207046) esters. wikipedia.org
Synthesis of ureas: Reaction with amines yields substituted ureas. wikipedia.org
Cross-coupling reactions: It can be used in transition metal-catalyzed cross-coupling reactions to introduce a carbamoyl group into a molecule. researchgate.netnih.gov
Lithiation reactions: It can undergo chlorine-lithium exchange to form carbamoyl lithium species, which are useful nucleophiles. researchgate.net
This compound serves as a key intermediate in the synthesis of a wide array of organic compounds. Its ability to introduce the diisopropylcarbamoyl group is valuable in the construction of complex molecules, including those with biological activity. researchgate.netliverpool.ac.uk For instance, it has been used in the synthesis of:
1-aryl-1-alkenyl N,N-diisopropylcarbamates. sigmaaldrich.com
Protected L- and D-dideoxysugars. rsc.orgbris.ac.uk
Tertiary β-boryl amides. nih.gov
Enantiopure bifunctional S(VI) reagents. nih.gov
The diisopropylcarbamoyl group itself can act as a directing group in reactions such as ortho-lithiation, guiding further functionalization of the molecule. researchgate.net
Scope and Objectives of the Research Outline
This article aims to provide a focused overview of the chemical compound this compound within the context of academic research. The objective is to detail its role in organic synthesis, supported by documented research findings. The content will strictly adhere to the outlined sections, focusing on the chemical properties and applications of this compound as a reagent and synthetic intermediate.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO | sigmaaldrich.comlookchem.comuni.lunih.gov |
| Molecular Weight | 163.65 g/mol | sigmaaldrich.com |
| CAS Number | 19009-39-3 | sigmaaldrich.com |
| Melting Point | 57-59 °C | sigmaaldrich.comlookchem.com |
| Boiling Point | 90-93 °C at 15 mmHg | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
Table 2: Compound Names Mentioned
| Compound Name |
| Aldicarb |
| Benzyl bromide |
| Carbofuran |
| This compound |
| Dimethylcarbamoyl chloride |
| Dimethylformamide |
| Diphenylamine |
| Di-n-butylamine |
| Ethyl carbanilate |
| N-benzylideneaniline |
| N-benzylidenemethylamine |
| Phosgene |
| Triphosgene |
| Urea (B33335) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-di(propan-2-yl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFAYLZKCYUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172474 | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |
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Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19009-39-3 | |
| Record name | N,N-Bis(1-methylethyl)carbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diisopropylcarbamoyl chloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropylcarbamoyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |
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| Record name | Diisopropylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.842 | |
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| Record name | DIISOPROPYLCARBAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK9CS659M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Ii. Synthetic Methodologies for Diisopropylcarbamoyl Chloride
Established Synthetic Pathways
The traditional and most common methods for synthesizing diisopropylcarbamoyl chloride involve the reaction of diisopropylamine (B44863) with phosgene (B1210022) or its derivatives, or the chlorination of its corresponding carbamic acid.
Reaction of Diisopropylamine with Phosgene/Triphosgene (B27547)
The most prevalent method for producing carbamoyl (B1232498) chlorides, including this compound, is the reaction of a secondary amine with phosgene (COCl₂). wikipedia.org This reaction involves the nucleophilic attack of diisopropylamine on the highly electrophilic carbonyl carbon of phosgene, leading to the formation of the carbamoyl chloride and a molecule of hydrogen chloride. The byproduct, hydrogen chloride, typically reacts with a second equivalent of the amine to form an ammonium (B1175870) salt. wikipedia.org
To drive the reaction to completion and neutralize the generated HCl, a base is often employed. While an excess of the starting amine can serve this purpose, other bases like pyridine (B92270) or triethylamine (B128534) are also used. nih.gov However, the choice of base requires careful consideration, as tertiary amines like triethylamine can sometimes be dealkylated by phosgene, leading to byproducts. nih.govacs.org
Due to the extreme toxicity and gaseous nature of phosgene, safer solid substitutes have been widely adopted, especially in laboratory settings. Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid that serves as a convenient equivalent to phosgene. nih.govscielo.br One molecule of triphosgene decomposes to generate three molecules of phosgene in situ. guidechem.com The synthesis of this compound using triphosgene proceeds by reacting diisopropylamine with triphosgene, often in the presence of a mild catalyst like sodium hydroxide (B78521), in a suitable solvent mixture such as benzene (B151609)/xylene under reflux conditions. scielo.brscielo.br This method provides a safer and more manageable procedure compared to using gaseous phosgene directly. scielo.br
A specific patented process describes the direct phosgenation of diisopropylamine in a solvent like chlorobenzene (B131634) at elevated temperatures (e.g., 120 °C), resulting in high yields of N,N-diisopropylcarbamoyl chloride. google.com
Reaction Scheme with Triphosgene:
(i-Pr)₂NH + (Cl₃CO)₂CO → (i-Pr)₂NCOCl + other byproducts
This reaction is typically carried out in the presence of a base to neutralize the HCl formed.
Chlorination of Diisopropylcarbamic Acid
An alternative, though less commonly cited, pathway to this compound is the chlorination of diisopropylcarbamic acid. Carbamoyl chlorides can be viewed as the acid chlorides of carbamic acids. In a reaction analogous to the conversion of carboxylic acids to acid chlorides, diisopropylcarbamic acid can be treated with a chlorinating agent to yield the desired product. While specific literature detailing this exact transformation for diisopropylcarbamic acid is sparse, the general principle is a known method in organic chemistry.
Novel and Evolving Synthetic Approaches
Research into the synthesis of carbamoyl chlorides continues to evolve, driven by the need for safer reagents, milder reaction conditions, and more efficient catalytic systems.
Exploration of Phosgene Substitutes in Synthesis
The primary driver for exploring phosgene substitutes is to mitigate the extreme hazards associated with phosgene gas. sigmaaldrich.comsigmaaldrich.com Triphosgene is the most prominent and widely used substitute. nih.govguidechem.com Its solid nature simplifies handling, storage, and measurement for laboratory-scale reactions. nih.gov Diphosgene (trichloromethyl chloroformate) is another liquid phosgene equivalent that offers similar reactivity but is also hazardous. scielo.brsigmaaldrich.com
The use of these substitutes, particularly triphosgene, has been demonstrated to be effective for the synthesis of various carbamoyl chlorides. nih.govscielo.br However, it is noted that phosgene can be more reactive than its substitutes, sometimes allowing for reactions at lower temperatures and yielding purer products that are easier to isolate, as the unreacted phosgene can be removed by evaporation. sigmaaldrich.com The choice between phosgene and its substitutes often involves a trade-off between reactivity, safety, and purification requirements. sigmaaldrich.com
Comparison of Common Phosgenation Reagents
| Reagent | Chemical Formula | Physical State | Key Advantage | Key Disadvantage |
|---|---|---|---|---|
| Phosgene | COCl₂ | Gas | High reactivity, volatile (easy removal) sigmaaldrich.com | Extremely toxic gas nih.gov |
| Diphosgene | ClCOOCCl₃ | Liquid | Easier to handle than gaseous phosgene | Toxic, non-volatile sigmaaldrich.com |
Catalytic and Stereoselective Synthesis Methods
Modern synthetic chemistry is increasingly focused on catalytic methods to improve efficiency and reduce waste. While the direct reaction of amines with phosgene or its surrogates is highly efficient, research into catalytic alternatives is ongoing. For instance, a palladium-based catalytic system has been reported for the synthesis of N,N-disubstituted carbamoyl chlorides, which avoids the direct use of phosgene. thieme-connect.de
In the context of this compound, its use is often as a reagent in catalytic processes rather than its synthesis being the subject of catalysis. For example, it is used in palladium-catalyzed conjunctive cross-coupling reactions to form tertiary β-boryl amides. nih.gov It has also been employed in Negishi coupling reactions after being incorporated into a pyridine ring system. mdpi.com These applications highlight the compound's utility in advanced, catalytic bond-forming reactions.
Stereoselective synthesis involving this compound typically refers to reactions where the carbamoyl chloride is used to react with a chiral molecule, often to direct subsequent stereoselective transformations. For example, it is used to form a carbamate (B1207046) from a chiral alcohol, which then directs a subsequent lithiation/borylation reaction. cdnsciencepub.combris.ac.uk There is less focus on the stereoselective synthesis of the carbamoyl chloride itself, as the diisopropylamine precursor is achiral.
Optimization of Synthetic Conditions and Yields
The optimization of synthetic protocols for this compound aims to maximize yield and purity while ensuring operational safety. Key parameters that are often adjusted include the choice of phosgenating agent, solvent, temperature, and the type of base used for acid scavenging.
For the reaction of secondary amines with phosgene, careful adjustment of experimental conditions is crucial to achieve high yields and avoid the formation of urea (B33335) byproducts. nih.govacs.org The use of pyridine as an HCl scavenger has been shown to be effective. nih.gov A patented process for synthesizing N,N-diisopropylcarbamoyl chloride specifies reacting diisopropylamine with phosgene in chlorobenzene at 120°C, which results in a product of approximately 99% strength. google.com
In another example using triphosgene, diisopropylamine was reacted with triphosgene in a benzene/xylene mixture under reflux for 30 minutes in the presence of solid sodium hydroxide as a catalyst, yielding 68% of the this compound product. scielo.brscielo.br This demonstrates a specific set of conditions optimized for safety (using triphosgene) and efficiency.
The table below summarizes findings from different synthetic approaches, illustrating the impact of reaction conditions on the outcome.
Selected Synthetic Conditions and Yields for this compound
| Amine | Phosgenating Agent | Solvent | Base/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Diisopropylamine | Phosgene | Chlorobenzene | None specified | 120 °C | ~99% purity | google.com |
These examples underscore that the optimization process involves balancing reactivity, safety, and product purity through the careful selection of reagents and reaction parameters.
Solvent Effects in this compound Synthesis
The choice of solvent is a critical parameter in the synthesis of this compound, primarily influencing reaction medium, solubility of intermediates, and in some cases, the reaction pathway. The synthesis, particularly through the phosgenation of diisopropylamine, can be conducted under various solvent conditions.
Inert solvents are often employed to facilitate the reaction. For instance, the direct phosgenation of N,N-diisopropylamine has been successfully carried out in chlorobenzene. google.com The use of such solvents becomes particularly necessary when the intermediate hydrochlorides formed during the reaction have low solubility, which could otherwise make the reaction mixture difficult to stir. google.com However, the process can also be performed without any solvent, especially when the starting amine, such as N,N-di-sec.-butylamine, is in a liquid state, which simplifies the process. google.com
Another documented method involves the use of a mixed solvent system. A combination of benzene and xylene (in a 1:1 volume ratio) has been utilized as the reaction medium for the synthesis involving triphosgene and diisopropylamine. scielo.br The selection of these aromatic, non-polar solvents provides a suitable environment for the reactants and facilitates the desired chemical transformation.
The following table summarizes the solvent systems described in the synthesis of this compound.
| Solvent System | Reagents | Context/Observation | Source |
| Chlorobenzene | Diisopropylamine, Phosgene | Used as an inert solvent in direct phosgenation. google.com | google.com |
| None (Neat) | Di-sec.-butylamine, Phosgene | Preferred when the starting amine is liquid to avoid stirring issues with minimally soluble intermediates. google.com | google.com |
| Benzene/Xylene (1:1, v/v) | Diisopropylamine, Triphosgene | Used as a medium for the reaction under reflux conditions. scielo.br | scielo.br |
Temperature and Pressure Considerations
Temperature and pressure are fundamental physical parameters that directly impact the reaction kinetics and equilibrium of this compound synthesis.
The synthesis via phosgenation is typically conducted at elevated temperatures. Research indicates a general reaction temperature range between 80°C and 160°C. google.com For optimal results in this process, a more specific range of 100°C to 130°C is preferred. google.com One specific example of direct phosgenation in chlorobenzene was executed at 120°C. google.com In a different synthetic approach using triphosgene in a benzene/xylene mixture, the reaction is carried out under reflux conditions, the temperature of which is determined by the boiling point of the solvent mixture. scielo.br
Regarding pressure, the synthesis generally does not require specialized high-pressure or vacuum systems. The preferred condition for the phosgenation reaction is normal atmospheric pressure. google.com This simplifies the required reactor setup and operational procedures.
The table below outlines the temperature and pressure conditions employed in various synthetic routes.
| Temperature | Pressure | Reagents | Solvent | Source |
| 80°C - 160°C | Normal | Secondary aliphatic amine, Phosgene | Inert solvent | google.com |
| 100°C - 130°C | Normal | Di-sec.-butylamine, Phosgene | None (Neat) | google.com |
| 120°C | Not specified | Diisopropylamine, Phosgene | Chlorobenzene | google.com |
| Reflux | Not specified | Diisopropylamine, Triphosgene | Benzene/Xylene | scielo.br |
Catalyst Utilization and Reaction Efficiency
The use of a catalyst can significantly influence the efficiency and rate of this compound synthesis. While some methods proceed without an explicit catalyst, others incorporate one to improve the reaction.
In the synthesis from diisopropylamine and triphosgene, dry solid sodium hydroxide is used as a mild catalyst. scielo.br This reaction, conducted over 30 minutes under reflux, resulted in a product yield of 68%. scielo.br The catalyst facilitates the reaction, likely by acting as an HCl scavenger, driving the reaction towards the product.
Conversely, the direct phosgenation of secondary amines like diisopropylamine can proceed efficiently without a catalyst. google.com The reaction between phosgene and the amine at elevated temperatures (100°C - 130°C) is often sufficient to produce the desired carbamoyl chloride in high purity. google.com For example, the direct phosgenation of diisopropylamine in chlorobenzene resulted in an approximately 99% strength reaction mixture (calculated without solvent). google.com This indicates a highly efficient, uncatalyzed process under these conditions.
The following table details the use of catalysts and the corresponding reaction efficiencies.
| Catalyst | Reagents | Conditions | Yield | Source |
| Sodium Hydroxide (dry, solid) | Diisopropylamine, Triphosgene | Reflux, 30 min | 68% | scielo.br |
| None | Diisopropylamine, Phosgene | 120°C | ~99% purity | google.com |
Iii. Reaction Mechanisms and Kinetics of Diisopropylcarbamoyl Chloride
Directed Ortho-Metalation Reactions
The N,N-diisopropylcarbamoyl group is a powerful directing group in ortho-metalation reactions. This is due to the ability of the carbonyl oxygen and the nitrogen lone pair to chelate to the metalating agent, typically an organolithium reagent, thereby increasing the acidity of the ortho-protons on the aromatic ring. organic-chemistry.org
The lithiation of aromatic compounds bearing a diisopropylcarbamoyl group exhibits a high degree of regioselectivity, with metalation occurring almost exclusively at the ortho position. researchgate.net This is attributed to the strong coordinating ability of the tertiary amide group. Competition experiments have demonstrated that the tertiary amide group is more effective at directing metalation than many other functional groups. researchgate.net
For instance, the lithiation of N,N-diisopropylbenzamide with n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C) results in the formation of the ortho-lithiated species. researchgate.net This high regioselectivity has been exploited in the synthesis of various substituted aromatic compounds.
| Substrate | Reagent | Conditions | Outcome | Reference |
| N,N-diisopropylbenzamide | n-BuLi/TMEDA | THF, -78°C | Ortho-lithiation | researchgate.net |
| 3,5-dihalo-N,N-diisopropylbenzamides | n-BuLi/TMEDA/DIPA | - | Metalation at the 2-position | researchgate.net |
The ortho-lithiated species generated from diisopropylcarbamoyl chloride derivatives can be trapped with a variety of electrophiles to yield ortho-substituted products. The choice of electrophile determines the final product distribution.
Common electrophiles and the corresponding products include:
Deuterium (B1214612) oxide (D₂O): Introduces a deuterium atom at the ortho position.
Alkyl halides (e.g., methyl iodide): Results in ortho-alkylation.
Aldehydes and ketones (e.g., benzophenone): Forms ortho-hydroxyalkyl derivatives.
Carbon dioxide (CO₂): Leads to the formation of ortho-carboxylated products.
Trimethylsilyl chloride (TMSCl): Yields ortho-silylated compounds. researchgate.net
The reaction of the ortho-lithiated N,N-diisopropylbenzamide with various electrophiles consistently produces the expected ortho-substituted product. researchgate.net This methodology has been utilized in the synthesis of complex molecules, including precursors for pharmaceuticals. researchgate.net
| Ortho-lithiated Substrate | Electrophile | Product | Reference |
| o-lithio-N,N-diethylbenzamide | Deuterium oxide | o-deuterio-N,N-diethylbenzamide | researchgate.net |
| o-lithio-N,N-diethylbenzamide | Methyl iodide | o-methyl-N,N-diethylbenzamide | researchgate.net |
| o-lithio-N,N-diethylbenzamide | Benzophenone | o-(diphenylhydroxymethyl)-N,N-diethylbenzamide | researchgate.net |
Radical Initiated Transformations
Carbamoyl (B1232498) chlorides, including this compound, can undergo transformations initiated by radicals. rsc.org These reactions often involve a transition metal catalyst and can lead to the formation of various amide-containing molecules. rsc.org For instance, the cross-coupling of carbazyl and alkyl radicals can be catalyzed by copper. acs.org While the direct involvement of this compound in radical clock experiments to definitively prove a radical intermediate is not extensively detailed in the provided context, the general reactivity of carbamoyl chlorides suggests their potential participation in such pathways. rsc.orgwhiterose.ac.uk
Transition Metal-Catalyzed Reactions
This compound is a versatile substrate in transition metal-catalyzed reactions, which have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgeie.grmdpi.com
This compound can participate in various cross-coupling reactions catalyzed by transition metals like palladium. eie.grcuny.edu These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. eie.grmdpi.com For example, palladium catalysts have been employed in the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes, a reaction type that could potentially be extended to carbamoyl chlorides. eie.grmdpi.com
The development of C-H functionalization strategies has emerged as a significant area of research, offering a direct and atom-economical approach to modifying organic molecules. scholaris.camdpi.comrsc.org Carbamoyl chlorides can be utilized in transition metal-catalyzed C-H functionalization reactions to introduce amide functionalities into organic frameworks. rsc.org This approach avoids the need for pre-functionalized starting materials and has broad applications in the synthesis of pharmaceuticals and natural products. rsc.orgrsc.org While specific examples detailing the direct use of this compound in C-H functionalization are not extensively covered in the provided search results, the general reactivity of carbamoyl chlorides in this context suggests its potential as a valuable synthon. rsc.org
Annulation Reaction Modes
This compound and its derivatives are pivotal in various annulation reactions, which are fundamental in the synthesis of cyclic and heterocyclic systems. The diisopropylcarbamoyl group often serves as a directing group or is part of a larger molecule that undergoes cyclization. These annulation reactions can be broadly categorized into intramolecular cyclizations and intermolecular cycloadditions.
Intramolecular Cyclization via Directed ortho-Metalation
A prominent annulation strategy involving the diisopropylcarbamoyl group is its use as a powerful directing group for ortho-lithiation. This approach facilitates the regioselective functionalization of aromatic rings, which is a key step in the synthesis of various heterocyclic compounds through subsequent intramolecular cyclization.
The synthesis of 3,4-dihydroisoquinolines and phthalides exemplifies this methodology. The process typically begins with the lithiation of a benzamide (B126) derivative containing the diisopropylcarbamoyl moiety at the position ortho to the carbamoyl group. The resulting organolithium species is then quenched with an appropriate electrophile to introduce a side chain. Subsequent acid-catalyzed cyclization leads to the formation of the desired heterocyclic ring system. researchgate.net
For instance, the lithiation of N-pivaloyl phenylethylamine bearing a 3-diisopropylcarbamoyl substituent, followed by formylation, surprisingly yields the isomer formylated at the other ortho position to the carbamoyl group as the major product. This intermediate is a useful building block for heterocyclic synthesis. researchgate.net
Table 1: Synthesis of Phthalide Derivatives via Directed ortho-Lithiation and Cyclization researchgate.net
| Starting Material | Lithiating Agent | Electrophile | Product | Overall Yield |
| 4-Chloro-N,N-diisopropylbenzamide | sec-BuLi/TMEDA | Dimethylformamide (DMF) | 5-Chlorophthalide | High |
| 3,5-Dihalo-N,N-diisopropylbenzamides | Various | Dimethylformamide (DMF) | 4,6-Dihalophthalides | - |
[4+2] Cycloaddition (Diels-Alder Reaction)
Derivatives of this compound have been utilized as substrates in Diels-Alder reactions, a powerful method for the formation of six-membered rings. In these reactions, a molecule containing a diene and a dienophile undergoes a concerted [4+2] cycloaddition. The diisopropylcarbamoyl group can be present on either the diene or dienophile component, influencing the reactivity and stereoselectivity of the reaction.
An example is the synthesis of himbacine analogs, where an amide derivative, prepared using this compound, undergoes an intramolecular Diels-Alder reaction to form the characteristic tricyclic core of the molecule. The reaction is typically carried out at elevated temperatures in a high-boiling solvent. google.com
Table 2: Intramolecular Diels-Alder Reaction in the Synthesis of Himbacine Analogs google.com
| Reactant | Solvent | Temperature | Product |
| Amide 8 (containing a diisopropylcarbamoyl moiety) | Xylene | 100-150 °C | Mixture of exo- and endo-isomers |
[2+2+2] Cycloaddition
Alkynylamides, which can be synthesized from this compound, have been shown to participate in transition metal-catalyzed [2+2+2] cycloadditions. This type of reaction involves the combination of three alkyne units, or two alkynes and an alkene, to form a substituted benzene (B151609) or cyclohexadiene ring.
In a rhodium-catalyzed [2+2+2] cycloaddition, an alkynylamide derived from this compound was reacted with a diyne to construct a substituted indane derivative. The reaction proceeds with high regio- and enantioselectivity in the presence of a chiral phosphine (B1218219) ligand. wiley-vch.de
Table 3: Rh-Catalyzed [2+2+2] Cycloaddition of an Alkynylamide wiley-vch.de
| Alkynylamide | Diyne | Catalyst | Ligand | Product | Yield |
| 4-Methoxy-4-methylpent-2-ynoic acid diisopropylamide | 1,6-Diyne | [Rh(cod)₂]BF₄ | (S)-Segphos | Substituted indane derivative | High |
Cascade Cycloadditions
While this compound may not be a direct participant in the cycloaddition itself, it is used in the synthesis of precursors for cascade reactions that involve multiple annulation steps. For example, it has been used to prepare an unsaturated carbamate (B1207046) which is a precursor for a nitroalkene. This nitroalkene can then undergo a Lewis acid-promoted intermolecular [4+2] cycloaddition followed by an intramolecular [3+2] cycloaddition, leading to complex polycyclic structures. whiterose.ac.uk
Iv. Applications of Diisopropylcarbamoyl Chloride in Organic Synthesis
Synthesis of Carbamate (B1207046) Derivatives
The most prominent application of diisopropylcarbamoyl chloride is in the synthesis of N,N-diisopropylcarbamates. Carbamates are a class of organic compounds with significant importance in pharmaceuticals, agrochemicals, and materials science.
This compound readily reacts with nucleophilic hydroxyl and amino groups to form the corresponding carbamates. The reaction with alcohols and phenols typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.orgchemguide.co.uk For instance, the reaction of 3-phenylpropan-1-ol with this compound in the presence of triethylamine (B128534) yields N,N-diisopropyl-carbamic acid 3-phenyl-propyl ester. orgsyn.orgorgsyn.org This straightforward functionalization allows for the conversion of simple alcohols and phenols into more complex carbamate derivatives. orgsyn.orgchemguide.co.ukresearchgate.net
The general scheme for this reaction is as follows:
R-OH + (i-Pr)₂NCOCl → R-OC(O)N(i-Pr)₂ + HCl
Ar-OH + (i-Pr)₂NCOCl → Ar-OC(O)N(i-Pr)₂ + HCl
R₂NH + (i-Pr)₂NCOCl → R₂NC(O)N(i-Pr)₂ + HCl
A variety of alcohols, phenols, and amines can be efficiently acylated with carbamoyl (B1232498) chlorides. researchgate.net The reaction conditions can often be mild, and in some cases, can be performed under solvent-free conditions. researchgate.net
Table 1: Examples of Carbamate Synthesis using this compound
| Reactant | Product | Reference |
|---|---|---|
| 3-Phenylpropan-1-ol | N,N-Diisopropyl-carbamic acid 3-phenyl-propyl ester | orgsyn.orgorgsyn.org |
| Alkyl aryl ketones | 1-Aryl-1-alkenyl N,N-diisopropylcarbamates | researchgate.net |
The carbamate functional group is a key component in numerous biologically active molecules. This compound has been utilized in the synthesis of various compounds with potential therapeutic applications. For example, it has been used to prepare quinoline-O-carbamate derivatives that have been investigated as multifunctional agents for the treatment of Alzheimer's disease. nih.gov In one study, 8-hydroxyquinoline (B1678124) was treated with this compound to yield the corresponding carbamate, which was then evaluated for its biological activity. nih.gov The diisopropylcarbamoyl group has also been incorporated into the synthesis of compounds targeting various biological pathways. lookchem.commdpi.com
Acylation and Esterification Reactions
Beyond carbamate formation, acyl chlorides like this compound are powerful acylating agents. libretexts.org They can react with a variety of nucleophiles to introduce the diisopropylcarbamoyl group.
The reaction of acyl chlorides with alcohols to form esters is a well-established transformation. organic-chemistry.orgsavemyexams.com This reaction is often more efficient than Fischer esterification due to its irreversible nature under typical conditions. libretexts.org this compound can be used to convert alcohols and phenols into their corresponding carbamate esters, which can be considered a specific type of esterification. This reaction is synthetically useful for introducing the sterically bulky and electronically distinct diisopropylcarbamoyl group, which can influence the reactivity and properties of the parent molecule. orgsyn.orgresearchgate.net The acylation of various substrates, including alcohols and phenols, with acyl chlorides is a fundamental reaction in organic synthesis. researchgate.netsit.edu.cn
Amide Bond Formation
This compound serves as a versatile reagent for the formation of N,N-diisopropylamides and carbamates, which are key structural motifs in many organic molecules. While not a conventional peptide coupling agent, it facilitates amide bond formation through several pathways.
One primary application is the conversion of alcohols to N,N-diisopropylcarbamates. This reaction typically proceeds by treating the alcohol with this compound in the presence of a base, such as triethylamine or pyridine (B92270), to neutralize the hydrogen chloride byproduct. acs.orgthieme-connect.combris.ac.uk This transformation is crucial for installing a sterically bulky and electronically distinct carbamoyl group, which can serve as a protecting group or a directing group in subsequent reactions.
In a notable application, this compound is used in conjunctive cross-coupling reactions. nih.gov This method allows for the synthesis of tertiary β-boryl amides from α-substituted alkenyl boron "ate" complexes and a carbamoyl chloride electrophile. The use of a morpholine-derived carbamoyl chloride is common, but the principle extends to this compound, providing a pathway to versatile N,N-diisopropylamide products. The reaction can be performed enantioselectively using a palladium catalyst with a chiral ligand, demonstrating a sophisticated method for amide bond construction that simultaneously creates a stereocenter. nih.gov
Furthermore, the reagent is effective for the N-acylation of less reactive nitrogen-containing heterocycles, a challenging transformation using standard methods. asiaresearchnews.com It also reacts readily with primary and secondary amines, including those in complex structures like sulfinamides, to form the corresponding N,N-diisopropylurea derivatives. nih.govthieme-connect.com
A summary of representative amide-forming reactions is presented below.
| Reactant Type | Base/Catalyst | Product Type | Reference |
| Primary/Secondary Alcohol | Triethylamine | N,N-Diisopropylcarbamate | acs.orgbris.ac.uk |
| Alkyl Aryl Ketone | Pyridine | 1-Aryl-1-alkenyl N,N-diisopropylcarbamate | thieme-connect.com |
| Alkenyl Boron "ate" Complex | Palladium Catalyst | Tertiary β-Boryl Amide | nih.gov |
| tert-Butyl Sulfinamide | Sodium Hydride | Protected Sulfinamide | thieme-connect.com |
Synthesis of Chiral Compounds and Enantioselective Transformations
This compound is a key component in several advanced strategies for asymmetric synthesis, where its derivatives are used to control the stereochemical outcome of reactions.
The diisopropylcarbamoyl group is integral to the design of certain chiral auxiliaries and ligands that enforce high stereoselectivity. nih.govwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org
One notable example involves atropisomeric naphthamides, where hindered rotation around an aryl-amide bond creates a chiral axis. psu.edu By incorporating an N,N-diisopropylamide group, the rotational barrier is significant, allowing for the isolation of stable atropisomers. These compounds can then be used as chiral auxiliaries to control the stereochemistry of reactions such as aldol (B89426) additions.
In another strategy, a chiral ligand incorporating the diisopropylcarbamoyl moiety has been developed for transition metal-catalyzed asymmetric reactions. For instance, (S)-2'-(diisopropylcarbamoyl)-[1,1'-binaphthyl]-2-carboxylic acid was synthesized and employed as a novel chiral carboxylic acid ligand. patsnap.com This ligand proved effective in a ruthenium-catalyzed C-H activation reaction, achieving high yields and excellent enantioselectivity (96% yield, 98% ee) in the synthesis of a chiral sulfoximine (B86345) derivative. patsnap.com This demonstrates reagent-controlled stereoselectivity, where the chirality of the catalyst system, rather than the substrate, dictates the stereochemical outcome.
A highly specific and powerful application of this compound is in the synthesis of enantiopure reagents for asymmetric sulfonimidoyl transfer. nih.govchemrxiv.orgresearchgate.net This methodology provides access to chiral sulfur(VI) compounds like sulfoximines and sulfonimidamides, which are of increasing interest in medicinal chemistry. thieme-connect.comthieme-connect.com
The process begins with the reaction of an enantiopure tert-butyl sulfinamide with this compound in the presence of a base like sodium hydride. thieme-connect.com This step installs the N,N-diisopropylcarbamoyl group onto the sulfinamide nitrogen, serving as a bespoke protecting and activating group. The resulting intermediate is then treated with N-fluorobenzenesulfonimide (NFSI) to produce a stable, crystalline, and enantiopure sulfonimidoyl fluoride (B91410) reagent. nih.govthieme-connect.com
This chiral S(VI) reagent can then transfer the "t-Bu-S(O)-N-carbamoyl" group to a wide range of nucleophiles, such as organolithium reagents. nih.govchemrxiv.org The reaction typically proceeds with a high degree of stereochemical control, often through an inversion of configuration at the sulfur center. This enables the synthesis of a diverse library of chiral tert-butyl sulfoximines with excellent enantiopurity. chemrxiv.orgresearchgate.net
Key Steps in Asymmetric Sulfonimidoyl Transfer
| Step | Reagents | Intermediate/Product | Key Outcome | Reference |
|---|---|---|---|---|
| 1. Protection | (R)- or (S)-tert-butyl sulfinamide, NaH, this compound | N-carbamoyl protected sulfinamide | Installation of the directing/protecting group | thieme-connect.com |
| 2. Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Enantiopure Sulfonimidoyl Fluoride (t-BuSF) | Formation of the stable S(VI) transfer reagent | nih.govthieme-connect.com |
| 3. Transfer | Organolithium Reagent (R'-Li) | Chiral tert-Butyl Sulfoximine | Asymmetric transfer with inversion of stereochemistry | nih.govchemrxiv.org |
This compound is instrumental in the generation and reaction of chiral homoenolate equivalents. researchgate.net Homoenolates are reactive intermediates where the nucleophilic carbon is in the β-position relative to the carbonyl or its equivalent, offering an alternative to standard enolate chemistry.
The strategy involves the initial conversion of alkyl aryl ketones into 1-aryl-1-alkenyl N,N-diisopropylcarbamates. This is achieved by reacting the ketone enolate with this compound. thieme-connect.comresearchgate.net The resulting alkenyl carbamate serves as a stable precursor to the homoenolate.
The key enantioselective step is the deprotonation of this achiral alkenyl carbamate at the γ-position using a chiral base, most commonly a complex of n-butyllithium and (-)-sparteine. researchgate.net This enantiopos-differentiating deprotonation generates a configurationally stable, chiral lithium homoenolate equivalent. This intermediate can then be trapped with various electrophiles to yield γ-substituted O-alkenyl carbamates with high levels of enantio- and diastereoselectivity. researchgate.net This method provides a powerful route to chiral building blocks that would be difficult to access through other synthetic means.
Formation of Heterocyclic Systems
While not its most common application, this compound has been utilized in synthetic routes targeting complex heterocyclic structures.
Benzodiazepines are a critical class of seven-membered heterocyclic compounds with widespread pharmacological applications. In a reported synthetic route targeting a benzodiazepine (B76468) derivative, this compound was selected to install a urea (B33335) functionality. whiterose.ac.uk The strategy involved coupling an activated anthranilic acid with proline, followed by the intended reaction with this compound. However, the intermediate product, resulting from the initial amide bond formation, proved to be highly reactive. Instead of undergoing the planned reaction, it underwent a spontaneous intramolecular condensation between the aniline (B41778) nitrogen and the methyl ester of the proline moiety. This rapid cyclization directly formed a benzodiazepinone, precluding the intended use of this compound but highlighting the high propensity for cyclization in these systems. whiterose.ac.uk This finding illustrates the reagent's role in synthetic planning, even when unexpected reactivity pathways dominate.
Porphyrin Derivatization
This compound is a key reagent in the modification of porphyrin structures to create novel derivatives with specific functional properties. Researchers have synthesized new aminoporphyrins that incorporate urea derivative substituents by first preparing this compound from the reaction of triphosgene (B27547) with diisopropylamine (B44863). researchgate.net The resulting carbamoyl chloride is then reacted with aminoporphyrins. This derivatization leads to the formation of porphyrin ligands which can be complexed with metals like cobalt (Co) and manganese (Mn). researchgate.net
These modified porphyrin complexes have been investigated for their biological activity. Studies have shown that the antibacterial and antifungal properties of these compounds are concentration-dependent, with the highest activity observed at a concentration of 100 µg/mL. researchgate.net Notably, cobalt-porphyrin complexes functionalized with the diisopropylcarbamoyl group demonstrated the most potent antibacterial and antifungal effects against a range of microbes including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Aspergillus oryzae, and Candida albicans. researchgate.net In a related context, aluminum porphyrins have been shown to react with carbon dioxide and a secondary amine to form an aluminum carbamate, which activates the CO2 for further reactions, highlighting the reactivity of carbamate moieties within the porphyrin framework. researchgate.net
Quinoline-O-carbamate Derivatives
This compound is instrumental in the synthesis of quinoline-O-carbamate derivatives, a class of compounds investigated for their potential as multifunctional therapeutic agents. nih.gov In a notable study, a series of these derivatives were designed as multi-target-directed ligands for Alzheimer's disease. The synthesis involves the reaction of various hydroxyquinolines with N,N-disubstituted carbamoyl chlorides, including this compound. nih.gov
The general synthetic procedure treats the starting hydroxyquinoline with this compound in the presence of potassium carbonate (K2CO3) in acetonitrile (B52724) (CH3CN) at elevated temperatures (60–65 °C). nih.gov For instance, the reaction of 8-hydroxyquinoline with this compound yielded the target derivative (compound 3q) as a light yellow oil with a 40% yield and 98.1% HPLC purity. nih.gov These quinoline-rivastigmine hybrids are evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.govresearchgate.net The position of the carbamate group on the quinoline (B57606) ring significantly influences the inhibitory activity and selectivity of the compounds. nih.gov
Beyond this specific application, the diisopropylcarbamoyl group serves as a crucial functional handle in other synthetic transformations of nitrogen-containing heterocycles. It has been used as a directing group in the Negishi coupling of pyridyl-zinc reagents to create bipyridines, which are precursors to caerulomycins B and C, known immunosuppressants. mdpi.com Additionally, treatment of an aniline derivative with this compound has been employed as a step in the synthesis of substituted 2-quinolones. whiterose.ac.uk
Table 1: Synthesis of Quinoline-O-carbamate Derivative 3q
| Parameter | Details |
|---|---|
| Starting Materials | 8-hydroxyquinoline, this compound |
| Reagents & Conditions | K2CO3, CH3CN, 60–65 °C, 6–10 h |
| Product | Quinolin-8-yl diisopropylcarbamate (Compound 3q) |
| Yield | 40% |
| Purity (HPLC) | 98.1% |
| Appearance | Light yellow oil |
This table summarizes the synthesis of a specific quinoline-O-carbamate derivative using this compound, as reported in the literature. nih.gov
Advanced Synthetic Methodologies
This compound is a valuable tool in advanced synthetic strategies that enable the construction of complex and stereochemically rich molecules. Its carbamate functionality is particularly useful in directed reactions and for integration into modern synthesis platforms.
Utility in Multi-step Total Synthesis of Complex Molecules
The diisopropylcarbamoyl group is a cornerstone of the "assembly-line synthesis" (ALS) methodology, an iterative process for constructing complex molecules with precise stereochemical control. bris.ac.ukthieme-connect.de This strategy relies on the lithiation of a carbamate, which acts as a directed metalation group, followed by homologation with a boronic ester. bris.ac.uk This sequence can be repeated to "grow" a carbon skeleton in a controlled manner, mimicking natural polyketide biosynthesis. thieme-connect.de
This approach has been successfully applied in the total synthesis of several complex natural products. For example, a key step in the 16-step total synthesis of the acyclic backbone of bastimolide B involved the Hoppe-Matteson-Aggarwal rearrangement of a chiral carbamate-protected fragment. researchgate.net Similarly, the lithiation-borylation of a carbamate derived from this compound was a critical transformation in a concise synthesis of a derivative of the blockbuster drug atorvastatin. bris.ac.uk The methodology has also been extended to nitrogen-containing heterocycles, featuring as a key step in the total synthesis of (–)-stemaphylline. thieme-connect.de The ability to use different enantiomers of the chiral reagents at each step allows for the creation of any desired diastereoisomer of the target molecule. bris.ac.uk
Integration into High-Throughput Synthesis Platforms
This compound is compatible with modern techniques that accelerate synthesis and purification, facilitating its use in high-throughput and automated synthesis platforms. One such technique is microwave-assisted organic synthesis, which can significantly reduce reaction times. The preparation of carbamates from benzylic alcohols and this compound has been successfully performed in sealed microwave vials, heating the mixture to 150 °C for 2 hours to achieve high yields. rsc.org This method is suitable for parallel synthesis formats, where multiple reactions are run simultaneously.
Furthermore, the chemistry involving carbamoyl chlorides is amenable to flow microreactor systems. kyoto-u.ac.jp Flow synthesis enables multi-step reactions via short-lived intermediates by precisely controlling residence times. The generation of carbamoyllithiums from carbamoyl chlorides and their subsequent reaction with electrophiles to form products like α-ketoamides has been demonstrated in flow microreactors. kyoto-u.ac.jp This technology represents a significant step towards automated, high-throughput synthesis of compound libraries for drug discovery and materials science. The use of this compound in these advanced platforms underscores its robustness and versatility as a reagent in contemporary organic chemistry. researchgate.netthieme-connect.com
V. Research Frontiers and Future Directions
Development of More Sustainable Synthetic Routes
The traditional synthesis of diisopropylcarbamoyl chloride involves the use of phosgene (B1210022), a highly toxic and hazardous chemical. Consequently, a major focus of current research is the development of greener and safer synthetic alternatives. These efforts are centered on replacing phosgene with less hazardous carbonyl sources and employing more environmentally benign reaction conditions.
One of the most promising phosgene-free routes involves the utilization of carbon dioxide (CO2) as a C1 building block. This approach aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. Research has shown that carbamates can be synthesized directly from CO2, amines, and alcohols, thereby avoiding the need for carbamoyl (B1232498) chloride intermediates altogether in some applications. justia.com The direct synthesis of dialkyl carbonates from CO2 is also an area of active investigation, which could provide alternative pathways to carbamate (B1207046) synthesis. arsdcollege.ac.inuni.lu
Another sustainable approach is the use of urea (B33335) as a phosgene substitute. Urea can react with amines and alcohols to produce carbamates, offering a safer alternative to traditional methods. smolecule.com The development of catalytic systems that can efficiently facilitate these reactions is a key area of research.
Furthermore, there is a growing interest in the use of alternative chlorinating agents to replace phosgene in the synthesis of carbamoyl chlorides. Reagents like triphosgene (B27547), a solid and therefore safer alternative to gaseous phosgene, are being explored, although they still present toxicity concerns. The development of novel, non-phosgene-based chlorinating agents remains a significant challenge and an important research direction.
The table below summarizes some of the emerging sustainable synthetic strategies for carbamates, which can be seen as alternatives to the use of this compound derived from phosgene.
| Carbonyl Source | Reactants | Catalyst/Conditions | Product | Sustainability Aspect |
| Carbon Dioxide (CO2) | Amine, Alcohol | Basic catalysts, mild conditions (e.g., 2.5 MPa CO2) | Carbamate | Utilization of a renewable and non-toxic C1 source. justia.com |
| Urea | Amine, Alcohol | Various catalysts | Carbamate | Replacement of phosgene with a safer alternative. smolecule.com |
| Carbonylimidazolide | Nucleophile (e.g., amine, alcohol) | Water, one-pot reaction | Urea, Carbamate, Thiocarbamate | Avoids inert atmosphere and allows for easy product isolation. nih.gov |
Exploration of Novel Catalytic Systems
The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of reactions involving this compound, both in its synthesis and its subsequent transformations. Research in this area is exploring a wide range of catalysts, from transition metals to organocatalysts and enzymes.
Transition Metal Catalysis: Transition metal catalysts have been extensively studied for their ability to mediate a diverse range of reactions involving carbamoyl chlorides. These catalysts can facilitate cross-coupling reactions, C-H functionalization, and annulation reactions, opening up new avenues for the synthesis of complex molecules. smolecule.comlookchem.com While much of the research has focused on the reactions of carbamoyl chlorides, there is potential for the development of transition metal catalysts for their direct synthesis from less reactive carbonyl sources.
Lewis Acid Catalysis: Lewis acids, such as zinc chloride, have been shown to be effective catalysts for the synthesis of carbamates from carbamoyl chlorides and alcohols. cymitquimica.com These catalysts activate the carbamoyl chloride, making it more susceptible to nucleophilic attack. The use of inexpensive and readily available Lewis acids makes this a practical approach for carbamate synthesis. Future research may focus on the development of more active and selective Lewis acid catalysts, including chiral versions for asymmetric synthesis.
Organocatalysis: Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. researchgate.netnih.govchemdad.com While specific examples of organocatalysts for the synthesis of this compound are limited, the principles of organocatalysis could be applied to develop novel synthetic routes. For instance, organocatalysts could be designed to activate diisopropylamine (B44863) or a carbonyl source, facilitating their reaction under mild conditions.
Enzymatic Catalysis: Biocatalysis offers the potential for highly selective and environmentally friendly chemical transformations. While the enzymatic synthesis of this compound itself has not been widely reported, enzymes have been used in the synthesis of related compounds. For example, lipases have been investigated for the synthesis of propamocarb, a carbamate fungicide, suggesting the potential for enzymatic approaches in carbamate chemistry. uni.lu Future research may focus on the discovery or engineering of enzymes that can directly catalyze the formation of this compound or its derivatives.
The table below provides an overview of different catalytic systems and their potential applications in the context of this compound.
| Catalyst Type | Example | Application | Potential Advantages |
| Transition Metal | Palladium, Nickel | Cross-coupling, C-H functionalization of carbamoyl chlorides | High efficiency, broad substrate scope. smolecule.comlookchem.com |
| Lewis Acid | Zinc Chloride (ZnCl2) | Carbamate synthesis from carbamoyl chlorides and alcohols | Inexpensive, readily available, mild reaction conditions. cymitquimica.com |
| Organocatalyst | Amines, Thioureas | Asymmetric C-C bond formation (general) | Metal-free, environmentally benign, potential for asymmetric synthesis. researchgate.netnih.gov |
| Enzyme | Lipase | Synthesis of carbamate fungicides (e.g., Propamocarb) | High selectivity, mild reaction conditions, environmentally friendly. uni.lu |
Advanced Mechanistic Investigations using Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and designing new chemical processes. In the context of this compound, computational studies are providing valuable insights into its formation and reactivity, particularly in solvolysis reactions.
The solvolysis of N,N-disubstituted carbamoyl chlorides, including this compound, has been a subject of detailed mechanistic studies. These reactions are generally believed to proceed through an SN1-type mechanism, involving the formation of a carbamoyl cation intermediate. lookchem.com The stability of this cation is influenced by the nature of the substituents on the nitrogen atom.
Computational methods, such as Density Functional Theory (DFT), are being used to model the transition states and intermediates involved in these reactions. These calculations can provide quantitative information about activation energies and reaction pathways, helping to rationalize experimental observations. For example, computational studies can explain the surprising negative entropy of activation observed in the solvolysis of this compound in 50% ethanol. lookchem.com
Future research in this area will likely focus on:
Modeling the Synthesis of this compound: DFT calculations can be used to investigate the mechanism of the reaction between diisopropylamine and phosgene or other carbonylating agents. This could lead to a better understanding of the factors that control the reaction rate and selectivity, and aid in the design of more efficient synthetic processes.
Investigating Catalytic Mechanisms: Computational chemistry can be used to model the interaction of this compound with different catalysts, providing insights into the mode of activation and the catalytic cycle. This knowledge can guide the development of more effective catalysts.
Predicting the Reactivity of Novel Carbamoylating Agents: As new and more sustainable methods for introducing the diisopropylcarbamoyl group are developed, computational chemistry can be used to predict their reactivity and selectivity, accelerating the discovery process.
The following table presents key mechanistic insights into the reactivity of N,N-disubstituted carbamoyl chlorides, including this compound.
| Reaction Type | Proposed Mechanism | Key Intermediates | Computational Tools |
| Solvolysis | Generally SN1-type | Carbamoyl cation (R2NCO+) | Grunwald-Winstein equation, DFT calculations. lookchem.com |
| Reaction with Nucleophiles | Nucleophilic acyl substitution | Tetrahedral intermediate | DFT calculations for transition state analysis. |
| Formation from Amine and Phosgene | Nucleophilic addition-elimination | Carbamoyl chloride intermediate | Kinetic isotope effects, conductivity measurements. |
Expanding Applications in Material Science
While this compound is primarily known as a reagent in organic synthesis, its potential applications in material science are an emerging area of research. The diisopropylcarbamoyl group can be introduced into polymers and other materials to modify their properties or to serve as a reactive handle for further functionalization.
Polymer Synthesis and Modification: this compound can be used to introduce the diisopropylcarbamoyl group onto polymer backbones or as end-capping agents. This can alter the solubility, thermal stability, and mechanical properties of the polymers. One potential application is in the synthesis of polyurethanes, where carbamoyl chlorides can react with polyols. The bulky diisopropyl groups could impart unique properties to the resulting polyurethane materials.
Surface Modification: The reactivity of this compound with nucleophiles makes it a candidate for the surface modification of materials. For example, it could be used to functionalize the surface of silica (B1680970) or other metal oxides that have surface hydroxyl groups. This would create a hydrophobic surface with diisopropylcarbamoyl groups, which could be useful in applications such as chromatography, coatings, and drug delivery. Research on the use of carbamoyl phosphonic acids for the surface modification of zirconia nanoparticles for metal extraction suggests the potential for similar applications with this compound. nih.govresearchgate.net
Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in areas such as drug delivery, catalysis, and light harvesting. google.comgoogle.com this compound could potentially be used as a building block in the synthesis of dendrimers, either as a core molecule or as a branching unit. The reactive chloride group could be used to attach subsequent generations of the dendrimer.
The table below outlines potential applications of this compound in material science.
| Application Area | Method of Incorporation | Potential Effect on Material Properties |
| Polymer Synthesis | As a monomer or end-capping agent | Modified solubility, thermal stability, and mechanical properties. |
| Surface Modification | Reaction with surface hydroxyl or amine groups | Increased hydrophobicity, altered surface energy, reactive handle for further functionalization. |
| Dendrimer Synthesis | As a core or branching unit | Creation of well-defined, hyperbranched structures with functional surfaces. |
Integration with Flow Chemistry and Automation Technologies
Flow chemistry and automation are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. google.comgoogle.com The integration of these technologies into the synthesis and application of this compound is a promising area for future research.
Continuous Flow Synthesis: The synthesis of this compound, especially when using hazardous reagents like phosgene, can be made significantly safer by performing it in a continuous flow reactor. cbijournal.com Flow reactors have a small internal volume, which minimizes the amount of hazardous material present at any given time. They also offer excellent heat and mass transfer, allowing for precise control over reaction conditions and potentially leading to higher yields and purities. justia.comnih.gov
Automated Synthesis and Screening: Automation can be used to perform high-throughput synthesis and screening of reactions involving this compound. This can accelerate the discovery of new reactions and the optimization of reaction conditions. For example, an automated platform could be used to screen a library of catalysts for a particular transformation or to quickly synthesize a library of carbamate derivatives for biological testing. cymitquimica.com
Microreactor Technology: Microreactors, with their high surface-area-to-volume ratio, offer even greater control over reaction parameters than conventional flow reactors. nih.govchemdad.com They are particularly well-suited for highly exothermic or fast reactions. The synthesis of this compound could potentially be performed in a microreactor to achieve very high efficiency and safety.
The table below highlights the benefits of integrating flow chemistry and automation with the synthesis and use of this compound.
| Technology | Application | Key Advantages |
| Continuous Flow Synthesis | Production of this compound | Enhanced safety (especially with hazardous reagents), improved heat and mass transfer, better process control, easier scalability. google.comcbijournal.com |
| Automated Synthesis | High-throughput synthesis of carbamate libraries | Increased speed of discovery, rapid optimization of reaction conditions, generation of large datasets for structure-activity relationship studies. cymitquimica.com |
| Microreactor Technology | Synthesis of this compound and its derivatives | Precise control over reaction temperature and residence time, enhanced safety for highly reactive intermediates, potential for process intensification. nih.govchemdad.com |
Targeted Synthesis of Emerging Pharmaceutical and Agrochemical Intermediates
This compound is a valuable reagent for the introduction of the diisopropylcarbamoyl moiety into organic molecules. This functional group is present in a number of biologically active compounds, and the targeted synthesis of new pharmaceutical and agrochemical intermediates is a key area of ongoing research.
Pharmaceutical Intermediates: The carbamate group is a common feature in many pharmaceutical drugs. This compound can be used to synthesize carbamate derivatives with potential therapeutic applications. For example, it is a key reagent in the synthesis of carbamates that act as enzyme inhibitors. One notable example is its use in the synthesis of analogs of Rivastigmine, a drug used to treat the symptoms of Alzheimer's disease. nih.govresearchgate.net The diisopropylcarbamoyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, and its introduction can be a key step in the drug discovery process.
Agrochemical Intermediates: Carbamates are also an important class of agrochemicals, with applications as insecticides, herbicides, and fungicides. arsdcollege.ac.innih.gov this compound can be used to synthesize novel carbamate-based pesticides. The steric bulk of the diisopropyl groups can affect the selectivity and potency of the resulting agrochemical. Research in this area is focused on the development of new carbamates with improved efficacy and reduced environmental impact.
Synthesis of Bioactive Compounds: Beyond established pharmaceuticals and agrochemicals, this compound is used in the synthesis of a wide range of other bioactive compounds. It is a versatile reagent for the protection of amine groups in peptide synthesis and for the activation of carboxylic acids. smolecule.com Its use in the synthesis of chiral organoboronates, which are valuable intermediates in asymmetric synthesis, highlights its utility in the construction of complex molecular architectures. lookchem.com
The following table provides examples of the use of this compound in the synthesis of bioactive compounds.
| Compound Class | Specific Example/Application | Role of this compound |
| Pharmaceuticals | Synthesis of Rivastigmine analogs | Introduction of the carbamoyl group, which is crucial for biological activity. nih.govresearchgate.net |
| Agrochemicals | Synthesis of carbamate insecticides | Formation of the carbamate ester linkage. arsdcollege.ac.insmolecule.com |
| Bioactive Intermediates | Synthesis of 1-aryl-1-alkenyl N,N-diisopropylcarbamates | Reagent for the introduction of the diisopropylcarbamoyl group, creating a key intermediate for further transformations. sigmaaldrich.com |
| Peptide Synthesis | Amine protecting group | Temporary protection of the amino group of an amino acid during peptide coupling. smolecule.com |
Q & A
Q. What are the critical physicochemical properties of DIPC that influence experimental design?
DIPC (CAS 19009-39-3) has a molecular weight of 163.65 g/mol, a boiling point of 204.3°C at 760 mmHg, and a density of 1.0 g/cm³. Its melting point (57–59°C) and hygroscopic nature necessitate storage under inert conditions (e.g., argon) to prevent hydrolysis. These properties dictate its use in anhydrous reactions and compatibility with high-temperature syntheses .
Q. What safety protocols are essential when handling DIPC in laboratory settings?
DIPC is corrosive and a lachrymator. Key protocols include:
Q. How is DIPC typically employed in palladium-catalyzed coupling reactions?
DIPC acts as a carbamoylating agent in alkynylamide synthesis. For example, in PdCl₂(PPh₃)₂-catalyzed reactions, DIPC reacts with alkynols (e.g., 3-methyl-1-butyn-3-ol) in Et₃N at 90°C, achieving ~81% yield. Solvent choice (e.g., EtOAc/hexane) and catalyst loading (1–3 mol%) are critical for reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to address yield variability in DIPC-mediated couplings?
Yield discrepancies often arise from moisture sensitivity or catalyst deactivation. Strategies include:
- Rigorous drying of solvents (e.g., molecular sieves in Et₃N).
- Screening ligands (e.g., PPh₃ vs. Xantphos) to stabilize Pd intermediates.
- Monitoring reaction progress via TLC (hexane/EtOAc, Rf ~0.3) to terminate reactions at optimal conversion .
Q. What analytical methods resolve ambiguities in DIPC purity and byproduct identification?
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 1.2–1.5 ppm (diisopropyl CH₃) and δ 3.8–4.2 ppm (N–CH).
- Chloride Confirmation : Precipitation tests (e.g., AgNO₃ in HNO₃) validate chloride content, analogous to pharmacopeial methods .
- Mass Spectrometry : ESI-MS (m/z 163.076 [M+H]⁺) confirms molecular identity .
Q. How does DIPC’s stability under varying storage conditions affect its reactivity?
DIPC degrades in humid environments, forming diisopropylcarbamic acid. Stability studies show:
Q. What mechanistic insights explain DIPC’s role in enantioselective cycloadditions?
In rhodium-catalyzed [2+2+2] cycloadditions, DIPC’s carbamoyl group stabilizes transition states via hydrogen bonding. Computational studies (DFT) suggest its steric bulk (isopropyl groups) enforces axial chirality in products, achieving >90% enantiomeric excess .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on DIPC’s compatibility with aqueous workup?
Some protocols advocate rapid extraction (e.g., dichloromethane/water), while others report hydrolysis. Contradictions arise from pH differences:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
